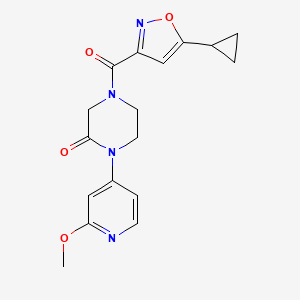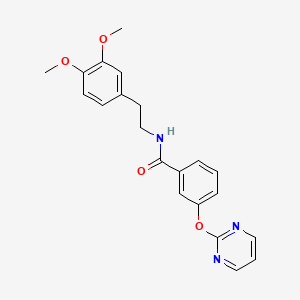
N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatility in drug design. The compound also contains a nitrobenzoyl group, which could potentially contribute to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring could adopt a chair conformation, and the sulfonyl, phenyl, and nitrobenzoyl groups would add to the overall complexity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
The synthesis of novel piperazine derivatives, including compounds structurally related to N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, has been reported with a focus on their antibacterial activities. These compounds have shown promising antibacterial properties against various pathogens, indicating their potential as therapeutic agents in treating bacterial infections (Wu Qi, 2014).
Antimalarial and Antiviral Applications
Research on N-substituted piperazine derivatives has also explored their antimalarial activities. Computational calculations and molecular docking studies have been conducted to evaluate their effectiveness against malaria, with some compounds showing promising results. Additionally, their potential utility in combating COVID-19 has been investigated, highlighting the versatility of these compounds in addressing different viral diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Anti-tumor and Anticancer Activities
The anti-tumor activities of novel isoxazole compounds derived from piperazine structures have been examined, with some derivatives exhibiting significant anti-tumor effects. This research suggests the potential of these compounds in developing new anticancer therapies (Qi Hao-fei, 2011).
Antihistaminic Activity
Benzimidazole derivatives, related to N-substituted piperazine compounds, have been synthesized and screened for their antihistaminic potential. These studies are part of ongoing efforts to find novel therapeutic agents for allergic diseases, indicating the broad pharmacological applications of these compounds (R. Gadhave, V. Vichare, & S. V. Joshi, 2012).
Bioactive Metabolites from Marine Actinobacteria
Marine actinobacteria have been found to produce bioactive metabolites, including compounds with structures similar to N-substituted piperazines. These metabolites have shown cytotoxic activities, demonstrating the potential of natural sources in the discovery of new bioactive compounds (M. P. Sobolevskaya et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with protein-protein interfaces, such as the s100a2–p53 interaction .
Mode of Action
It’s known that piperazine derivatives can exhibit diverse biological activities, which can be attributed to their ability to interact with various biological targets . For instance, some piperazine derivatives have been found to inhibit protein-protein interactions, such as the S100A2–p53 interaction .
Biochemical Pathways
The inhibition of protein-protein interactions can have broad effects on cellular signaling pathways, potentially influencing cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of protein-protein interactions can potentially disrupt cellular processes, leading to changes in cell behavior .
Action Environment
The action of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, like any other compound, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-14(24)20-16-5-7-18(8-6-16)30(28,29)22-11-9-21(10-12-22)19(25)15-3-2-4-17(13-15)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSXGAUJHXJNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)



![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
![2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

![N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2914901.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2914903.png)
![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)
![ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate](/img/structure/B2914907.png)
